molecular formula C16H22N4O5S B10983132 N-[2-(dimethylsulfamoyl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide

N-[2-(dimethylsulfamoyl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B10983132
M. Wt: 382.4 g/mol
InChI Key: FXLNDVRLMPKGHP-UHFFFAOYSA-N
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Description

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinyl moiety, which is known for its biological activity, and a dimethylamino sulfonyl group, which can influence its reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the quinazolinyl core through a series of cyclization reactions. The dimethylamino sulfonyl group is then introduced via sulfonylation reactions, often using reagents like dimethylamine and sulfonyl chlorides under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANAMIDE exerts its effects involves interactions with specific molecular targets. The quinazolinyl moiety can bind to enzymes or receptors, modulating their activity. The dimethylamino sulfonyl group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: These compounds share the quinazolinyl core and exhibit similar biological activities.

    Sulfonyl-containing compounds: These compounds have sulfonyl groups that influence their reactivity and solubility.

Uniqueness

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANAMIDE is unique due to the combination of its quinazolinyl and dimethylamino sulfonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H22N4O5S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-(dimethylsulfamoyl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide

InChI

InChI=1S/C16H22N4O5S/c1-19(2)26(24,25)11-9-17-14(21)8-5-10-20-15(22)12-6-3-4-7-13(12)18-16(20)23/h3-4,6-7H,5,8-11H2,1-2H3,(H,17,21)(H,18,23)

InChI Key

FXLNDVRLMPKGHP-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CCNC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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